molecular formula C7H10N2S B15329476 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine

Cat. No.: B15329476
M. Wt: 154.24 g/mol
InChI Key: VYUVAVFDOFINFX-UHFFFAOYSA-N
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Description

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine is a cyclopropane derivative featuring a thiazole ring linked via a methyl group to the cyclopropane core. This structure combines the inherent ring strain of cyclopropane with the heteroaromatic properties of thiazole, a sulfur- and nitrogen-containing five-membered ring. The compound’s unique architecture enables diverse reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for anticancer and antimicrobial agents . Its amine group further enhances its utility in forming salts (e.g., hydrochlorides) to improve solubility and stability .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2S/c8-7(1-2-7)3-6-4-10-5-9-6/h4-5H,1-3,8H2

InChI Key

VYUVAVFDOFINFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=N2)N

Origin of Product

United States

Chemical Reactions Analysis

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences, physicochemical properties, and applications of 1-(Thiazol-4-ylmethyl)cyclopropan-1-amine and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Thiazole-methyl, cyclopropane amine C₇H₉N₂S 153.23 Drug discovery intermediate; thiazole enhances bioactivity
1-(Thiazol-4-yl)propan-1-amine dihydrochloride Thiazole, propane amine C₆H₁₀Cl₂N₂S 229.13 Versatile reagent; used in specialized material synthesis
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CF₃, cyclopropane amine C₄H₇ClF₃N 177.56 High lipophilicity; potential CNS drug candidate
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-Fluorophenyl, cyclopropane amine C₉H₁₁ClFN 187.64 Enhanced metabolic stability; stored at 2–8°C
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole-oxadiazole hybrid C₁₃H₁₁N₅OS 293.32 Anticancer activity with low toxicity

Key Observations

  • Cyclopropane Core : All compounds except the thiazole-oxadiazole hybrid () share a strained cyclopropane ring, which confers rigidity and influences binding to biological targets.
  • Substituent Effects :
    • Thiazole vs. Phenyl/CF₃ : The thiazole group in the target compound provides sulfur-mediated hydrogen bonding and π-stacking capabilities, unlike the lipophilic trifluoromethyl (CF₃) or electron-withdrawing fluorophenyl groups .
    • Amine Functionalization : The primary amine in this compound allows for salt formation (e.g., hydrochlorides), improving solubility compared to neutral analogs .
  • Fluorinated derivatives (e.g., 2-fluorophenyl analog) show enhanced metabolic stability, critical for pharmacokinetic optimization .

Biological Activity

1-(Thiazol-4-ylmethyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a thiazole moiety. The structural formula is crucial for understanding its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, compounds with similar structures have shown inhibitory effects on kinases and other enzymes critical for cancer progression.
  • Receptor Modulation : It may interact with various receptors, potentially modulating signaling pathways relevant to neuropharmacology or oncology.
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, which could extend to this compound.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Tested Compound IC50 (μM) Cell Line/Model Reference
Enzyme InhibitionThis compoundTBDVarious EnzymesOngoing Studies
AntimicrobialSimilar Thiazole Derivatives12.5E. coli
AnticancerThiazole Analog15.0HeLa Cells
Neuroprotective PotentialStructural AnalogTBDNeuroblastoma Models

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF7. The mechanism involved apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that thiazole-containing compounds possess notable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.

Case Study 3: Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of cyclopropane derivatives indicate potential benefits in models of neurodegeneration. Compounds were shown to reduce oxidative stress markers and enhance neuronal survival in vitro.

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